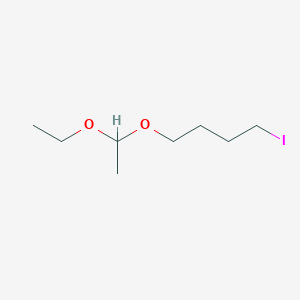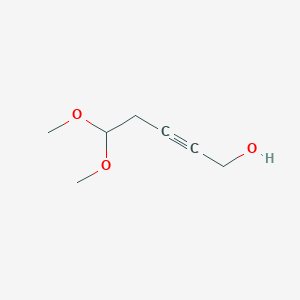
3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” is an organic compound that belongs to the class of brominated alcohols This compound features a complex structure with multiple functional groups, including a bromine atom, a hydroxyl group, and a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” can be achieved through multi-step organic reactions. A possible synthetic route might involve:
Formation of the cyclohexene ring: Starting with a suitable precursor, such as a cyclohexanone derivative, the cyclohexene ring can be formed through an aldol condensation reaction.
Introduction of the bromine atom: Bromination of the intermediate compound can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the hydroxyl group: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Formation of the pentenyl chain: The pentenyl chain can be constructed through a series of carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions.
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimized reaction conditions, including temperature control, catalysts, and purification steps to ensure high yield and purity.
化学反应分析
Types of Reactions
“3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can yield a new functionalized compound.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, brominated alcohols are often studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and hydroxyl group can enhance the compound’s reactivity and interaction with biological targets.
Industry
In industry, such compounds can be used as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique chemical properties make them suitable for various applications, including as solvents, catalysts, and reagents.
作用机制
The mechanism of action of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine atom and hydroxyl group can influence the compound’s reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
- 3-Penten-2-ol, 1-chloro-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 3-Penten-2-ol, 1-iodo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-ethyl-
Uniqueness
The uniqueness of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” lies in its specific combination of functional groups and structural features. The presence of the bromine atom, hydroxyl group, and cyclohexene ring provides a unique set of chemical properties that can be exploited in various applications.
属性
| 77249-84-4 | |
分子式 |
C15H23BrO |
分子量 |
299.25 g/mol |
IUPAC 名称 |
(E)-1-bromo-5-(2,2-dimethyl-6-methylidenecyclohex-3-en-1-yl)-3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C15H23BrO/c1-11-6-5-9-15(3,4)13(11)8-7-12(2)14(17)10-16/h5,7,9,13-14,17H,1,6,8,10H2,2-4H3/b12-7+ |
InChI 键 |
PSLQVGUCVAPCDK-KPKJPENVSA-N |
手性 SMILES |
C/C(=C\CC1C(=C)CC=CC1(C)C)/C(CBr)O |
规范 SMILES |
CC(=CCC1C(=C)CC=CC1(C)C)C(CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









